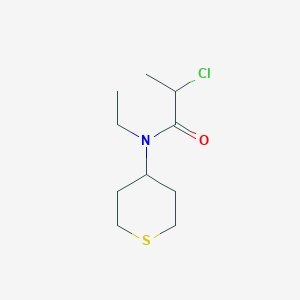

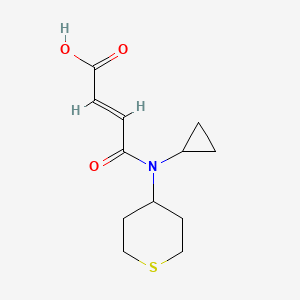

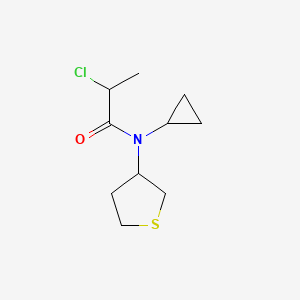

![molecular formula C12H14FNO3 B1490409 Ácido 2-(7-fluoro-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-il)propanoico CAS No. 2038889-17-5](/img/structure/B1490409.png)

Ácido 2-(7-fluoro-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-il)propanoico

Descripción general

Descripción

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is an intriguing compound known for its complex structure and versatile chemical properties It contains a fluoro-substituted benzoxazepin moiety linked to a propanoic acid group

Aplicaciones Científicas De Investigación

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid finds applications in several domains:

Chemistry: : Utilized as a building block in synthetic chemistry for creating complex molecules.

Biology: : Studied for its interactions with biological macromolecules, affecting protein functions.

Medicine: : Investigated for therapeutic potentials, such as anti-inflammatory or antimicrobial properties.

Industry: : Applied in the development of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit anticonvulsant activities, suggesting that they may interact with targets involved in neuronal signaling .

Mode of Action

It is known that similar compounds can inhibit seizure activity, indicating that they may modulate neuronal excitability .

Biochemical Pathways

Similar compounds have been shown to exhibit anticonvulsant activities, suggesting that they may affect pathways involved in neuronal signaling .

Result of Action

Similar compounds have been shown to exhibit anticonvulsant activities, suggesting that they may modulate neuronal excitability .

Análisis Bioquímico

Biochemical Properties

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including Traf2- and Nck-interacting protein kinase (TNIK), which is a downstream signal protein of the Wnt/β-catenin pathway . This interaction is crucial as TNIK is a potential target for the treatment of colorectal cancer. The compound exhibits selective inhibition of TNIK, thereby influencing the Wnt/β-catenin signaling pathway and potentially affecting cancer cell proliferation and migration .

Cellular Effects

The effects of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the Wnt/β-catenin pathway, which is critical for cell proliferation, differentiation, and apoptosis . The compound also affects gene expression by modulating the activity of transcription factors involved in this pathway. Additionally, it impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in the Wnt/β-catenin signaling .

Molecular Mechanism

At the molecular level, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid exerts its effects through selective binding interactions with TNIK. This binding inhibits the kinase activity of TNIK, leading to the suppression of downstream signaling events in the Wnt/β-catenin pathway . The inhibition of TNIK results in decreased phosphorylation of β-catenin, thereby reducing its transcriptional activity and subsequent gene expression . This molecular mechanism is pivotal in the compound’s potential anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid have been observed to change over time. In vitro studies have shown that the compound maintains its inhibitory activity on TNIK over extended periods, suggesting potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid vary with different dosages in animal models. Studies have demonstrated that the compound exhibits a dose-dependent inhibition of TNIK, with higher doses resulting in more significant suppression of the Wnt/β-catenin pathway . At high doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Therefore, careful dosage optimization is essential for its potential therapeutic use.

Metabolic Pathways

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is involved in metabolic pathways related to the Wnt/β-catenin signaling. It interacts with enzymes and cofactors that modulate the phosphorylation and degradation of β-catenin . The compound’s influence on metabolic flux and metabolite levels is significant, as it alters the balance of key metabolites involved in cell proliferation and differentiation .

Transport and Distribution

The transport and distribution of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in tissues where the Wnt/β-catenin pathway is active . Its localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is primarily within the cytoplasm and nucleus . The compound’s activity and function are affected by its localization, as it interacts with TNIK and other components of the Wnt/β-catenin pathway within these compartments . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid typically involves multi-step organic reactions. Starting with the preparation of the benzoxazepin core, fluorination can be achieved using selective reagents such as N-fluorobenzenesulfonimide. Subsequent coupling reactions with propanoic acid derivatives under conditions like esterification or amidation finalize the structure.

Industrial Production Methods

Industrial production methods emphasize efficiency and scalability. Catalytic processes, high-yield reactions, and automated synthesis machines are often employed. Methods such as continuous flow synthesis are used to produce this compound on a larger scale, ensuring consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically affecting the dihydrobenzo component.

Reduction: : Reduction reactions might target the oxazepin ring, altering the compound's electronic properties.

Substitution: : Halogen substituents, like fluorine, can be replaced via nucleophilic substitution, introducing different functional groups.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.

Substitution: : Organometallic reagents, including Grignard reagents, often under anhydrous conditions.

Major Products Formed

Depending on the reactions, products vary from hydroxylated derivatives to reduced forms where the benzoxazepin ring is hydrogenated. Substitution reactions lead to a variety of functionalized derivatives, enhancing the compound's versatility.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid (without the fluoro group)

2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid (with a chlorine substitution)

2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid (with a methyl group)

Uniqueness

The presence of a fluoro group distinguishes 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid from its analogs. Fluorine's electronegativity and small size allow for unique interactions at the molecular level, often enhancing the compound's stability, bioavailability, and overall reactivity.

That's a deep dive into the world of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid. Now, what piqued your interest in this compound?

Propiedades

IUPAC Name |

2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-8(12(15)16)14-4-5-17-11-3-2-10(13)6-9(11)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEPUMJSWOZLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCOC2=C(C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

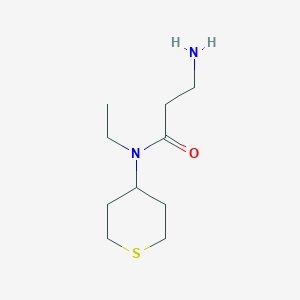

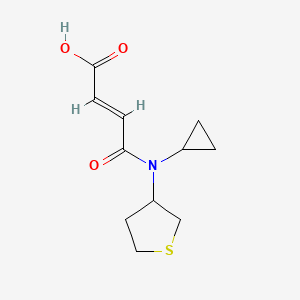

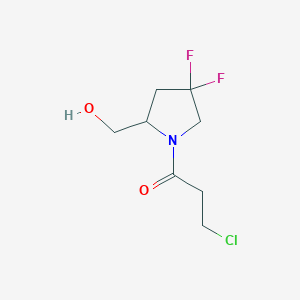

![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)

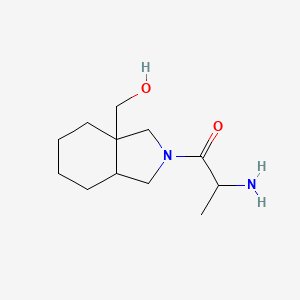

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1490335.png)